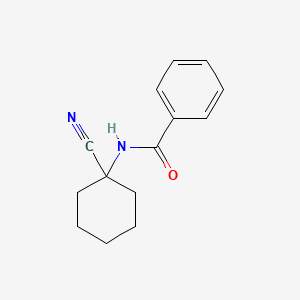

N-(1-氰基环己基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-Cyanocyclohexyl)benzamide is a chemical compound with the molecular formula C14H16N2O and a molecular weight of 228.295 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of benzamides, including N-(1-Cyanocyclohexyl)benzamide, can be determined using techniques such as electron diffraction and quantum chemical calculations . These techniques allow for the analysis of the molecule’s structure in the gas phase . Additionally, NMR spectroscopy can provide valuable structural information, especially when using 15 N-enriched compounds .Chemical Reactions Analysis

Benzamides can undergo various chemical reactions. For instance, they can be synthesized through direct condensation of carboxylic acids and amines . Additionally, benzamides can undergo reactions that result in the induction of apoptosis .科学研究应用

-

Antioxidant and Antibacterial Activities

- Field: Biochemistry

- Application: Benzamides have been found to exhibit antioxidant and antibacterial activities .

- Method: Benzamide compounds are synthesized from benzoic acid or acetoxy-methylbenzoic acid and amine derivatives. The antioxidant activity of these compounds is determined by total antioxidant, free radical scavenging, and metal chelating activity .

- Results: Some synthesized benzamides showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

-

Industrial Applications

- Field: Industrial Chemistry

- Application: Benzamides are used in various industries such as plastic, rubber, and paper .

- Method: The specific methods of application vary depending on the industry .

- Results: The use of benzamides in these industries has proven to be effective, but specific results or outcomes were not mentioned .

-

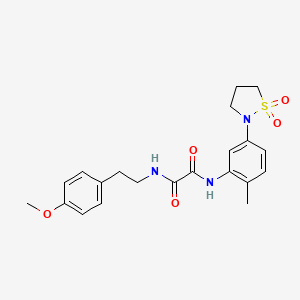

Pharmaceutical Applications

- Field: Pharmaceutical Chemistry

- Application: Benzamides are used in the synthesis of therapeutic agents and are found in the structures of potential drug compounds .

- Method: Benzamides are usually produced from the reaction between carboxylic acids and amines .

- Results: Benzamides have been widely used for the treatment of various conditions such as cancer, hypercholesterolemia, and juvenile hyperactivity .

-

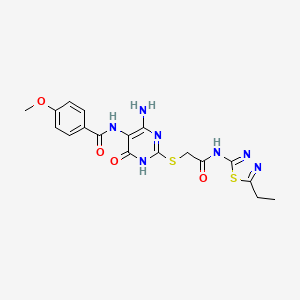

Synthesis of Thiadiazine 1-Oxides

- Field: Organic Chemistry

- Application: Benzamides can be used in the synthesis of thiadiazine 1-oxides, which have displayed interesting biological properties .

- Method: The synthesis involves acid-catalyzed hydrolysis and intramolecular cyclization of N-cyano sulfoximines .

- Results: The protocol readily provided various heterocyclic frameworks in good to moderate yields .

-

Preparation of Benzamides through Direct Condensation

- Field: Green Chemistry

- Application: Benzamides can be prepared through direct condensation of carboxylic acids and amines under ultrasonic irradiation .

- Method: The reaction was performed in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

- Results: The method is highly efficient, eco-friendly, and uses a recoverable catalyst .

- Synthesis of Biologically Active Thiadiazine 1-Oxides

- Field: Organic Chemistry

- Application: Benzamides can be used in the synthesis of thiadiazine 1-oxides, which have displayed interesting biological properties . For example, thiadiazine 1-oxide A displayed blood-pressure-lowering activity as an analogue of Prazosin which is a commercial antihypertensive drug . Another compound was found to be a useful inhibitor in treating or preventing a hepatitis C virus infection .

- Method: The synthesis involves acid-catalyzed hydrolysis of the cyano group and intramolecular cyclocondensation .

- Results: The protocol readily provided various heterocyclic frameworks in good to moderate yields .

未来方向

The study of benzamides, including N-(1-Cyanocyclohexyl)benzamide, is important for understanding their biological activity and potential applications in various fields . Future research could focus on further elucidating the mechanisms of action of these compounds, as well as developing new synthetic methods and exploring their potential uses .

属性

IUPAC Name |

N-(1-cyanocyclohexyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c15-11-14(9-5-2-6-10-14)16-13(17)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCBDGZNNIYDQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Cyanocyclohexyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(1-benzothiophen-3-yl)acetamide;hydrochloride](/img/structure/B2667094.png)

![3-(methylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2667095.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2667107.png)

![3-(5-Benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one](/img/structure/B2667108.png)

![(2-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2667110.png)

![(2-Methylbutyl)(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride](/img/structure/B2667113.png)